tert-Butyl 5-fluoro-4-hydroxy-4-methylazepane-1-carboxylate
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Overview
Description
tert-Butyl 5-fluoro-4-hydroxy-4-methylazepane-1-carboxylate: is a synthetic organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, a hydroxyl group, and a methyl group attached to the azepane ring. It is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-fluoro-4-hydroxy-4-methylazepane-1-carboxylate typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be constructed through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation and Methylation: The hydroxyl group and the methyl group can be introduced through selective oxidation and alkylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and fluorination, as well as automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ketone formed from oxidation can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water as solvent.
Major Products
Oxidation: 5-fluoro-4-methylazepan-1-one.
Reduction: 5-fluoro-4-hydroxy-4-methylazepane.
Substitution: Various substituted azepanes depending on the nucleophile used.
Ester Hydrolysis: 5-fluoro-4-hydroxy-4-methylazepane-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 5-fluoro-4-hydroxy-4-methylazepane-1-carboxylate: has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies to understand the effects of fluorine substitution on biological activity.
Pharmaceutical Development: It is investigated for its potential as a building block in the development of new drugs.
Chemical Biology: The compound is used in the design of probes for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-4-hydroxy-4-methylazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. The hydroxyl group may participate in hydrogen bonding, while the tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
tert-Butyl 5-fluoro-4-hydroxy-4-methylazepane-1-carboxylate: can be compared with other azepane derivatives:
tert-Butyl 4-hydroxyazepane-1-carboxylate: Lacks the fluorine and methyl groups, which may result in different biological activities.
tert-Butyl 5-chloro-4-hydroxy-4-methylazepane-1-carboxylate: Substitution of fluorine with chlorine can alter the compound’s reactivity and biological properties.
tert-Butyl 5-fluoro-4-hydroxyazepane-1-carboxylate: Absence of the methyl group may affect the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
tert-Butyl 5-fluoro-4-hydroxy-4-methylazepane-1-carboxylate (CAS No. 1824024-04-5) is a compound belonging to the azepane class, characterized by a seven-membered nitrogen-containing heterocycle. This compound has gained attention in scientific research due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
The molecular formula of this compound is C12H22FNO3, with a molecular weight of 247.31 g/mol. The compound features a tert-butyl ester group, a hydroxymethyl group, and a fluorine atom, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom may enhance the compound's reactivity and binding affinity to specific receptors or enzymes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to neurodegenerative diseases.
Antimicrobial Activity
Research has indicated that compounds structurally similar to this compound exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. For instance, it has been investigated for its ability to reduce oxidative stress in neuronal cells exposed to amyloid-beta peptide (Aβ), which is implicated in Alzheimer's disease. The compound showed moderate protective effects by decreasing levels of inflammatory cytokines such as TNF-α and IL-6 in astrocytes treated with Aβ .
Research Findings
Case Studies
- In Vitro Study on Neuroprotection : A study assessed the protective effects of this compound on astrocytes subjected to Aβ toxicity. Results indicated enhanced cell viability and reduced inflammatory marker production when treated with the compound compared to control groups .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of similar azepane derivatives, reporting significant inhibition of bacterial growth, which suggests that this compound may possess similar activities .
Properties
IUPAC Name |
tert-butyl 5-fluoro-4-hydroxy-4-methylazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO3/c1-11(2,3)17-10(15)14-7-5-9(13)12(4,16)6-8-14/h9,16H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFRKNQJJMPLRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CCC1F)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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